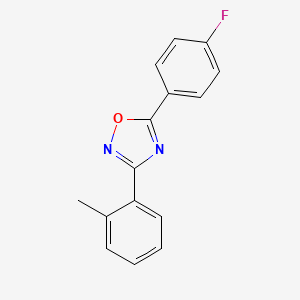![molecular formula C16H16N2O2S B5817754 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5817754.png)
2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide, also known as AG490, is a small molecule inhibitor that has been used widely in scientific research. It was first synthesized in the early 1990s and has since been used in various studies to investigate the mechanism of action of different signaling pathways.
Mechanism of Action
2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide inhibits the activity of JAK and STAT by binding to the ATP-binding site of JAK. This prevents the phosphorylation of STAT by JAK, which is required for its activation and subsequent translocation to the nucleus. As a result, 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide inhibits the transcription of genes that are regulated by JAK-STAT signaling.
Biochemical and Physiological Effects:
2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and autoimmune responses in animal models. In addition, 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively stable and can be stored for extended periods. However, 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has some limitations. It has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of results. In addition, 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide in scientific research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of JAK-STAT signaling that can overcome the limitations of 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide. Finally, 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide can be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy and reduce their toxicity.
Synthesis Methods
The synthesis of 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 2-methoxybenzoyl chloride with 3-methylphenylisothiocyanate to form 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide. The reaction is carried out in the presence of a base and a polar solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been widely used in scientific research to investigate the mechanism of action of different signaling pathways. It has been shown to inhibit the activity of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways. These pathways play a crucial role in cell proliferation, differentiation, and survival. 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been used to study the role of these pathways in various diseases, including cancer, inflammation, and autoimmune disorders.
properties
IUPAC Name |
2-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-6-5-7-12(10-11)17-16(21)18-15(19)13-8-3-4-9-14(13)20-2/h3-10H,1-2H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCMLLZOTMTQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5817675.png)
![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)

![2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5817694.png)
![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5817699.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)
![4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5817710.png)
![4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5817714.png)
![4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5817720.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5817743.png)
![ethyl 1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5817748.png)


